CID 57061328
Description
None of the referenced sources directly identify this compound or its structural, functional, or pharmacological properties.
Properties
Molecular Formula |
C6H14O3Si |
|---|---|
Molecular Weight |
162.26 g/mol |
InChI |
InChI=1S/C6H14O3Si/c1-2-3-10-9-5-6(8)4-7/h6-8H,2-5H2,1H3 |
InChI Key |
GKEJIYRMWLFTSS-UHFFFAOYSA-N |
Canonical SMILES |
CCC[Si]OCC(CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Propylsilyl)oxy]propane-1,2-diol typically involves the reaction of propane-1,2-diol with a propylsilylating agent. One common method is the reaction of propane-1,2-diol with propylchlorosilane in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of 3-[(Propylsilyl)oxy]propane-1,2-diol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified using distillation or chromatography techniques to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
General Reactivity Profile
Small-molecule compounds with heterocyclic or functionalized aromatic systems (e.g., pyridines, thiophenes, ureas) exhibit diverse reactivity. Key reaction types include:
-
Nucleophilic substitutions (e.g., SN1/SN2 at electrophilic carbons)
-
Cyclocondensations (e.g., formation of imidazolidinones or oxadiazoles)
-
Electrophilic aromatic substitutions (e.g., halogenation, nitration)
-
Oxidation/Reduction (e.g., ketone to alcohol reductions, amine oxidations)
Relevant functional groups (e.g., amines, esters, sulfonamides) influence reaction pathways, as demonstrated in studies of analogous compounds .
Table 1: Representative Reaction Conditions for Heterocycle Formation
Key Observations :
-
Catalyst-free aqueous conditions (e.g., H₂O at RT) enable green synthesis of imidazolidin-2-ylidene derivatives .
-
Transition metals (Ni, Fe) enhance cross-coupling efficiency in phosphinate systems .
Amide and Urea Derivatives
Urea-based compounds undergo hydrolysis, alkylation, and cyclization. For example:
-
Hydrolysis :
(Typical conditions: acidic/basic aqueous media, 60–100°C) -
Cyclization :
Reaction with diamines yields exocyclic enaminones (e.g., pyrimidine-2-ylidene-indenedione) .
Electrochemical Modifications
Electro-oxidation or reduction can selectively modify redox-active moieties (e.g., pyridines, thiophenes):
-
Anodic Oxidation : Generates reactive intermediates for C–N bond formation .
-
Cathodic Reduction : Facilitates dehalogenation or ketone-to-alcohol conversions .
Stability and Byproduct Analysis
Compounds with labile groups (e.g., esters, sulfonamides) may degrade under harsh conditions:
-
Thermal Decomposition : Observed in sulfonyl derivatives at >150°C .
-
Photolytic Cleavage : Aromatic nitro groups degrade under UV light .
Data Gaps and Recommendations
Existing literature lacks explicit data on CID 57061328. To address this:
Scientific Research Applications
3-[(Propylsilyl)oxy]propane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
Mechanism of Action
The mechanism by which 3-[(Propylsilyl)oxy]propane-1,2-diol exerts its effects involves its interaction with specific molecular targets. The silyl group can interact with various enzymes and receptors, modulating their activity. The compound can also participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
However, methodologies for comparing chemical compounds are outlined in the materials, which can guide hypothetical comparisons:
Table 1: Methodological Framework for Compound Comparison
Table 2: Example Comparisons from Evidence
For CID 57061328, a comparable analysis would require structural data (e.g., functional groups, stereochemistry) and experimental results (e.g., enzymatic inhibition, toxicity assays), which are absent in the provided materials.
Limitations and Recommendations
Data Gaps: No direct references to this compound exist in the evidence. Structural analogs or functional substitutes cannot be inferred without additional data .
Methodological Guidance: and emphasize validating similarity through shared mechanisms, structural overlays, or consistent toxicity profiles, but these methods cannot be applied here .
Suggested Actions: Consult PubChem or ChEMBL for experimental data on this compound. Perform molecular docking or QSAR modeling to predict activity relative to known compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
